molecular formula C5H6INO B12469143 5-Ethyl-4-iodo-1,2-oxazole

5-Ethyl-4-iodo-1,2-oxazole

Cat. No.: B12469143
M. Wt: 223.01 g/mol
InChI Key: MNXWFOVCJBBOCM-UHFFFAOYSA-N
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Description

5-Ethyl-4-iodo-1,2-oxazole: is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of iodine and ethyl groups on the oxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-iodo-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature and involves the inversion of stereochemistry. The resulting oxazoline can then be oxidized to the corresponding oxazole using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and packed columns containing manganese dioxide can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4-iodo-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex oxazole derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

Chemistry: 5-Ethyl-4-iodo-1,2-oxazole is used as an intermediate in the synthesis of various chemical entities.

Biology: In biological research, oxazole derivatives, including this compound, are studied for their potential antimicrobial, anticancer, and anti-inflammatory activities .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold for drug development. Oxazole derivatives have shown promise in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-Ethyl-4-iodo-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the iodine atom enhances its reactivity, allowing it to participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxazole ring .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-4-iodo-1,2-oxazole is unique due to the presence of both ethyl and iodine substituents on the oxazole ring.

Properties

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

5-ethyl-4-iodo-1,2-oxazole

InChI

InChI=1S/C5H6INO/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3

InChI Key

MNXWFOVCJBBOCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NO1)I

Origin of Product

United States

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